molecular formula C13H10S B8164757 2-Ethynyl-5-(p-tolyl)thiophene

2-Ethynyl-5-(p-tolyl)thiophene

Cat. No.: B8164757
M. Wt: 198.29 g/mol
InChI Key: LSCWSJHUHJRPTM-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(p-tolyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an ethynyl group and a p-tolyl group attached to the thiophene ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(p-tolyl)thiophene typically involves the following steps:

    Bromination of 5-(p-tolyl)thiophene: This step involves the bromination of 5-(p-tolyl)thiophene to form 5-(p-tolyl)-2-bromothiophene.

    Sonogashira Coupling Reaction: The brominated compound is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(p-tolyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Ethynyl-5-(p-tolyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(p-tolyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in reactions that modify the compound’s activity, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    2-Ethynylthiophene: Lacks the p-tolyl group, making it less hydrophobic and potentially less active in certain applications.

    5-(p-Tolyl)thiophene: Lacks the ethynyl group, which may reduce its reactivity in certain chemical reactions.

    2-Bromo-5-(p-tolyl)thiophene: Contains a bromine atom instead of an ethynyl group, making it more suitable for further functionalization through cross-coupling reactions.

Uniqueness: 2-Ethynyl-5-(p-tolyl)thiophene is unique due to the presence of both the ethynyl and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-ethynyl-5-(4-methylphenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c1-3-12-8-9-13(14-12)11-6-4-10(2)5-7-11/h1,4-9H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCWSJHUHJRPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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